

In silico modeling of 4-Hydroxypiperidine-1-carboximidamide interactions

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Compound of Interest

Compound Name: 4-Hydroxypiperidine-1-carboximidamide

Cat. No.: B012202

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An In-Depth Technical Guide to the In Silico Modeling of **4-Hydroxypiperidine-1-carboximidamide** Interactions

Introduction

4-Hydroxypiperidine-1-carboximidamide is a molecule of significant interest in medicinal chemistry, integrating two key pharmacophores: a 4-hydroxypiperidine ring and a guanidine group. The 4-hydroxypiperidine moiety is a common scaffold in drug development, valued for its role in creating targeted therapies for conditions like neurological disorders[1]. The guanidine group is present in a variety of biologically important compounds and is known for its broad spectrum of activities, including anticancer, antidiabetic, and antimicrobial effects[2][3][4]. The combination of these two fragments suggests a high potential for novel therapeutic applications.

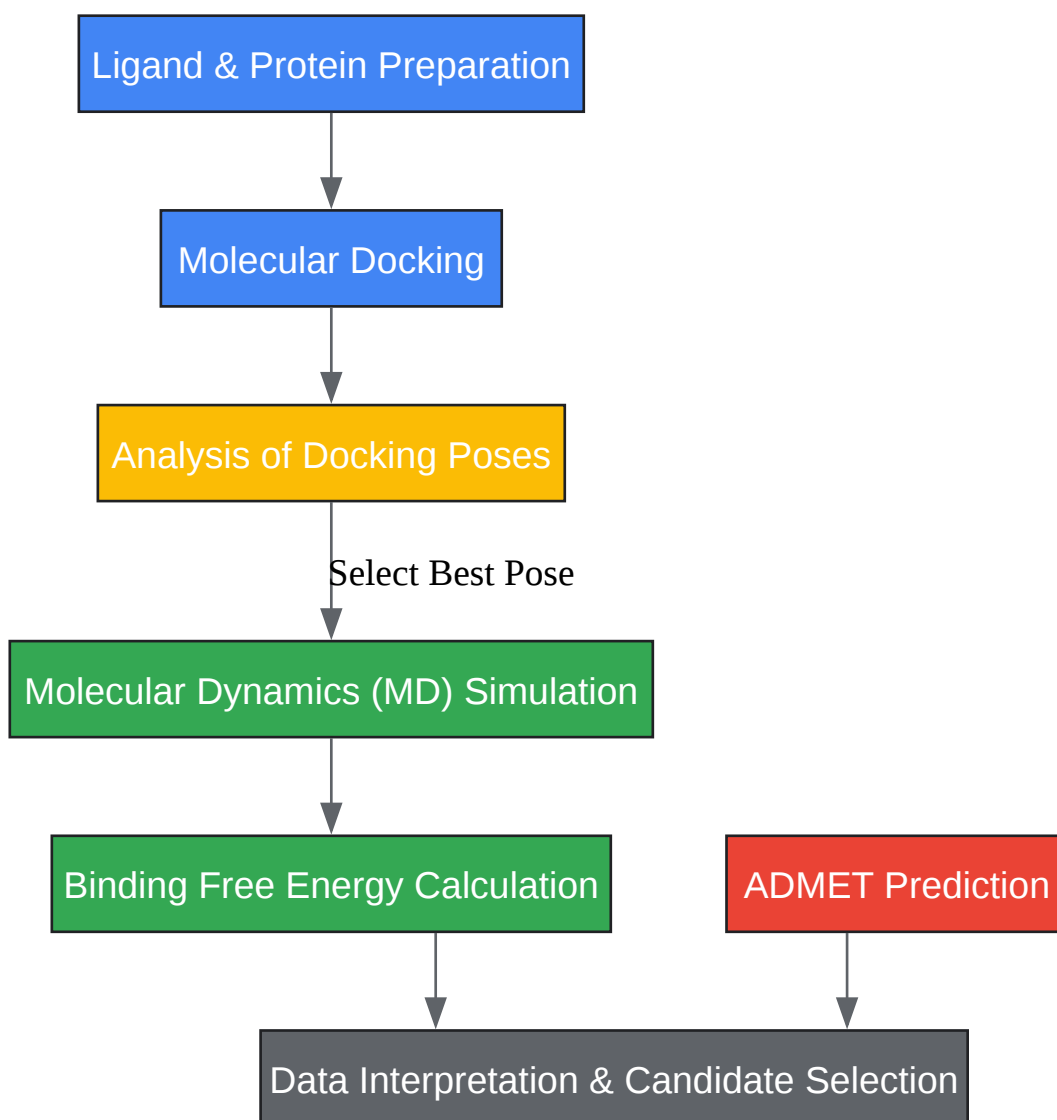
This technical guide outlines a comprehensive in silico workflow to predict and analyze the molecular interactions of **4-Hydroxypiperidine-1-carboximidamide**. By employing a suite of computational tools, including molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can elucidate potential biological targets, understand binding mechanisms, and evaluate the compound's drug-like properties before committing to expensive and time-consuming laboratory synthesis and testing.

Proposed Biological Target: Glutaminyl-peptide cyclotransferase (QPCT)

For the purpose of this guide, we will hypothesize Glutaminyl-peptide cyclotransferase (QPCT) as a potential biological target. QPCT is an enzyme implicated in the progression of various cancers and inflammatory diseases. Its active site often accommodates cyclic and heterocyclic structures, making it a plausible target for a piperidine-containing compound. The guanidine group can form strong ionic and hydrogen bond interactions with key residues in the active site.

In Silico Modeling Workflow

The following diagram illustrates a standard workflow for the in silico analysis of a small molecule inhibitor.



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A standard workflow for in silico drug discovery.

Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of **4-Hydroxypiperidine-1-carboximidamide** (ligand) and QPCT (protein) for docking.

Protocol:

- Ligand Preparation:

- The 2D structure of **4-Hydroxypiperidine-1-carboximidamide** is drawn using a chemical drawing tool like ChemDraw.
- The 2D structure is converted to a 3D structure.
- The ligand's geometry is optimized and energy is minimized using a force field (e.g., MMFF94). This step ensures a low-energy, stable conformation.
- Partial charges are assigned to the ligand atoms. The final structure is saved in a suitable format (e.g., .pdbqt).
- Protein Preparation:
 - The 3D crystal structure of human QPCT is downloaded from the Protein Data Bank (PDB).
 - All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the protein structure.
 - Polar hydrogen atoms are added to the protein, as they are crucial for forming hydrogen bonds.
 - Gasteiger charges are computed for the protein atoms.
 - The prepared protein structure is saved in .pdbqt format.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand to the protein target.

Protocol:

- Grid Box Generation: A grid box is defined around the active site of QPCT. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within that space.
- Docking Execution:

- Molecular docking is performed using software like AutoDock Vina.
- The program systematically explores different conformations of the ligand within the defined grid box, evaluating the binding energy for each pose.
- The Lamarckian Genetic Algorithm is commonly used for this conformational search[5].
- Output Analysis: The results are generated as a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the ligand-protein complex over time in a simulated physiological environment.

Protocol:

- System Setup:
 - The top-ranked docking pose (ligand-protein complex) is selected.
 - The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
 - Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and mimic physiological salt concentration.
- Equilibration:
 - The system undergoes energy minimization to remove any steric clashes.
 - The system is gradually heated to a physiological temperature (e.g., 310 K) while restraining the protein and ligand.
 - The system is then equilibrated at a constant pressure and temperature (NPT ensemble) to ensure the correct density.

- **Production Run:** A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) without restraints. The trajectory of atomic movements is saved for later analysis.

Quantitative Data Summary

The following tables present hypothetical data that would be generated from the described in silico experiments.

Table 1: Molecular Docking Results

Compound Name	Target	Binding Affinity (kcal/mol)	Predicted Ki (μM)
4-Hydroxypiperidine-1-carboximidamide	QPCT	-8.2	0.58

Table 2: Interaction Analysis of the Best Docking Pose

Interaction Type	Interacting Residues in QPCT
Hydrogen Bonds	GLU-201, TRP-329
Ionic Interaction	ASP-248
Hydrophobic Contacts	PHE-218, TYR-298, ILE-301

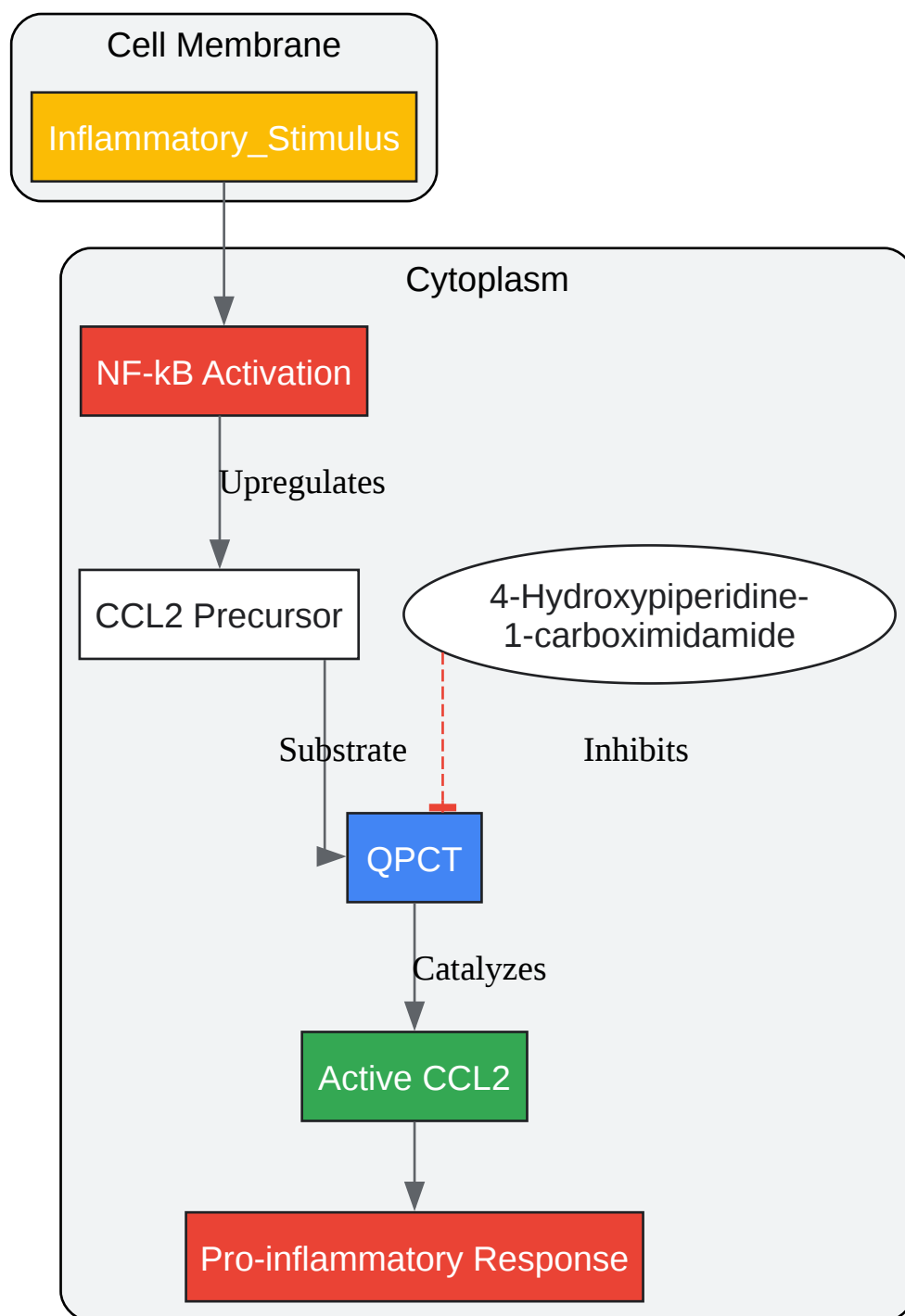
Table 3: ADMET Prediction Summary

Property	Predicted Value	Interpretation
Molecular Weight (g/mol)	143.19	Excellent (Lipinski's Rule)
LogP	0.85	Good Lipophilicity
H-bond Donors	3	Compliant (Lipinski's Rule)
H-bond Acceptors	3	Compliant (Lipinski's Rule)
Blood-Brain Barrier (BBB)	Low Penetration	Low CNS side effects
Human Intestinal Absorption	High	Good Oral Bioavailability

Visualizations

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical signaling pathway where the inhibition of QPCT by **4-Hydroxypiperidine-1-carboximidamide** could lead to an anti-inflammatory response.

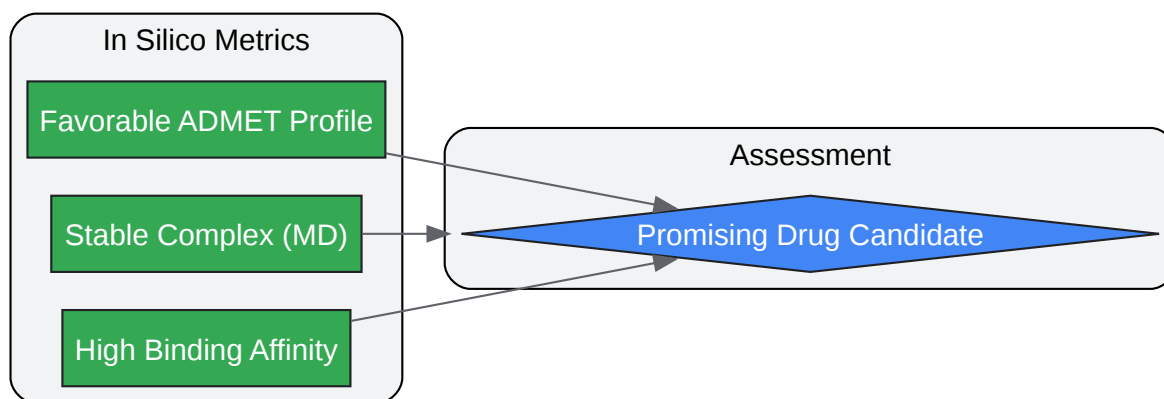


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Hypothetical pathway showing QPCT inhibition.

Logical Relationships in Drug Candidacy Assessment

This diagram shows the logical flow of how different in silico metrics contribute to the overall assessment of a compound as a potential drug candidate.



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Logical flow for drug candidate evaluation.

Conclusion

The in silico modeling approach detailed in this guide provides a powerful, resource-efficient framework for the initial stages of drug discovery. By computationally evaluating the interactions of novel compounds like **4-Hydroxypiperidine-1-carboximidamide**, researchers can rapidly identify promising candidates, predict their binding mechanisms, and assess their potential as therapeutic agents. The hypothetical study presented here demonstrates that **4-Hydroxypiperidine-1-carboximidamide** shows promise as an inhibitor of QPCT, with strong binding affinity, stable complex formation, and a favorable drug-like profile. These computational findings provide a strong rationale for advancing this compound to the next stages of experimental validation.

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